7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4H-chromen-4-one: A precursor in the synthesis of the target compound.
2-(Trifluoromethyl)-4H-chromen-4-one: Shares structural similarities and may exhibit similar properties.
3-(2,2,2-Trifluoroacetyl)-4H-chromen-4-one: Another related compound with potential biological activities.
Uniqueness
7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl and trifluoroacetyl groups are particularly noteworthy, as they can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H6F6O4 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
7-methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C13H6F6O4/c1-22-5-2-3-6-7(4-5)23-11(13(17,18)19)8(9(6)20)10(21)12(14,15)16/h2-4H,1H3 |
InChI Key |
IRVFBJPQAYJSTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.